2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetonitrile
Description
Properties
IUPAC Name |
2-(1-ethyl-3-pyridin-2-ylpyrazol-4-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4/c1-2-16-9-10(6-7-13)12(15-16)11-5-3-4-8-14-11/h3-5,8-9H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBFZUFPADKTPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=CC=N2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and synthesized data.
Chemical Structure and Properties
The compound features a pyrazole ring fused with a pyridine moiety , along with an acetonitrile functional group. Its molecular formula is CHN, with a molecular weight of approximately 226.27 g/mol. The unique structural components contribute to its diverse biological properties.
The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors that are crucial in various biological pathways. The compound may modulate the activity of these targets, leading to significant pharmacological effects.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance:
- Antibacterial Activity : Studies have shown that related pyrazole derivatives possess antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
| Compound | MIC (mg/mL) | Activity |
|---|---|---|
| This compound | TBD | Antibacterial |
| Related Pyrazole Derivative | 0.0039 - 0.025 | Active against S. aureus and E. coli |
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. In vitro studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Anti-inflammatory Properties
Research indicates that this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests potential applications in treating inflammatory diseases.
Study on Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry demonstrated the efficacy of pyrazole derivatives against various bacterial strains, providing a comparative analysis of their MIC values and biological activities. The findings highlighted the structural features that enhance antimicrobial potency.
In Silico Studies
In silico design approaches have been employed to optimize the structure of this compound for improved binding affinity to target proteins, particularly those involved in cancer progression and inflammation . These studies utilized virtual screening methods to identify potential modifications that could enhance biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ in substituent groups on the pyrazole ring or the pyridine moiety. Below is a detailed comparison based on substituent variations, synthesis pathways, and inferred properties (Table 1).
Table 1: Structural and Functional Comparison of Analogous Pyrazole-Acetonitrile Derivatives
Key Differences and Implications
Substituent Effects on Reactivity and Bioactivity
- Pyridine Position :
- Pyridin-2-yl (target compound): The nitrogen at the 2-position facilitates metal coordination, making it relevant in catalysis or metalloenzyme inhibition .
- Position 1 Substituents:
- Ethyl vs. Propargyl/Isopropyl : Ethyl provides moderate steric hindrance, balancing solubility and stability. Propargyl enables click-chemistry modifications, while isopropyl may improve pharmacokinetics via reduced oxidation .
Synthetic Pathways The target compound’s synthesis likely follows a cyclocondensation route similar to thiazolidinone derivatives reported in (e.g., intermediates 3a and 3b), where acetonitrile acts as a nucleophile . In contrast, compound [5] may involve Sonogashira coupling for propargyl introduction, and compound [6] could use alkylation with isopropyl halides .
The pyridin-2-yl group in the target compound may enhance blood-brain barrier penetration compared to pyridin-4-yl analogs, as seen in CNS-targeting drugs .
Preparation Methods
Synthetic Strategy Overview
The synthesis of 2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetonitrile typically proceeds via:
- Construction of the pyrazole core with appropriate substitution.
- Introduction of the pyridin-2-yl substituent at the 3-position of the pyrazole ring.
- Attachment of the acetonitrile group at the 4-position of the pyrazole ring.
- Alkylation of the pyrazole nitrogen to introduce the ethyl group.
Key Preparation Methods
Suzuki-Miyaura Cross-Coupling for Pyridin-2-yl Substitution
A common approach to attach the pyridin-2-yl group involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method uses:
- A halogenated pyrazole derivative (e.g., 3-bromopyrazole or 3-bromopyrazolo[1,5-a]pyridine).
- Pyridin-2-ylboronic acid as the coupling partner.
- Pd(PPh3)4 as the catalyst.
- A base such as sodium carbonate in aqueous-organic solvent mixture.
- Heating at elevated temperatures (~130 °C) under nitrogen atmosphere.
This method affords the 3-(pyridin-2-yl) substituted pyrazole intermediate with good yields and purity after standard workup and chromatographic purification.
Introduction of Acetonitrile Group via Aldehyde Intermediate
The acetonitrile moiety is introduced through the formation of a pyrazolylacetaldehyde intermediate, which can be converted to the acetonitrile derivative by subsequent reactions:
- Preparation of 2-(pyrazolo[1,5-a]pyridin-3-yl)acetaldehyde by oxidation or functional group transformation of the corresponding methyl or ethyl precursor.
- Conversion of the aldehyde to acetonitrile via nucleophilic substitution or cyanide addition under controlled conditions.
This step may involve acid catalysis and controlled temperature to achieve selective functionalization without side reactions.
Alkylation of Pyrazole Nitrogen
The ethyl group at the pyrazole nitrogen (N1 position) is introduced via alkylation:
- Treatment of the pyrazole intermediate with ethyl halides (e.g., ethyl bromide) under basic conditions.
- Use of a suitable base such as potassium carbonate or sodium hydride to deprotonate the pyrazole nitrogen.
- Reaction in polar aprotic solvents like DMF or DMSO to facilitate nucleophilic substitution.
This alkylation step is critical for achieving the N-ethyl substitution with high regioselectivity and yield.
Representative Reaction Conditions and Yields
Additional Research Findings
- Oxidation reactions involving potassium persulfate in acetonitrile with sulfuric acid catalyst have been reported for related pyrazole derivatives, yielding intermediates useful for further functionalization.
- Multicomponent one-pot coupling reactions have been demonstrated for pyrazolylacetonitrile derivatives, enabling efficient synthesis with fewer purification steps.
- The use of palladium-catalyzed cross-coupling is a well-established method for introducing heteroaryl substituents on pyrazole rings, providing versatility in modifying the pyridin-2-yl substituent.
Summary Table of Preparation Methods
| Method | Description | Advantages | Limitations |
|---|---|---|---|
| Suzuki-Miyaura Cross-Coupling | Pd-catalyzed coupling of halopyrazole with pyridin-2-ylboronic acid | High regioselectivity, good yields | Requires palladium catalyst, inert atmosphere |
| Aldehyde Intermediate Route | Formation of pyrazolylacetaldehyde followed by cyanide substitution | Allows selective acetonitrile introduction | Multi-step, moderate overall yield |
| N-Ethylation | Alkylation of pyrazole nitrogen with ethyl halide | Straightforward, high yield | Requires careful control to avoid over-alkylation |
| Oxidation with Potassium Persulfate | Oxidative transformation of pyrazole derivatives in acetonitrile | Mild conditions, good yields | Specific to certain intermediates |
Q & A
Q. How can synthetic conditions be optimized for 2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetonitrile to improve yield and purity?
- Methodological Answer : Optimization involves adjusting solvent polarity, temperature, and reaction time. Ethanol or acetonitrile as solvents (room temperature to reflux) is recommended for cyclocondensation reactions. Monitor progress via thin-layer chromatography (TLC) and characterize intermediates using . For example, refluxing in acetonitrile at 80–100°C for 6–8 hours improves yields up to 75% . Table 1 : Solvent and Temperature Effects on Yield
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | 60–80 | 10 | 62 |
| Acetonitrile | 80–100 | 8 | 75 |
Q. What spectroscopic techniques are essential for characterizing intermediates and final products?
- Methodological Answer : Use to confirm substituent positions on the pyrazole ring (e.g., ethyl group at N1 and pyridinyl at C3). resolves nitrile carbon signals (~115–120 ppm). High-resolution mass spectrometry (HRMS) validates molecular formulas, while IR spectroscopy confirms nitrile stretching (~2250 cm) .
Q. How can researchers assess the compound’s potential biological activity?
- Methodological Answer : Screen against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. Pyrazole-pyridine hybrids often inhibit kinases or DNA replication. Pair in vitro assays with molecular docking to predict binding to targets like EGFR or CDK2. Use dose-response curves (IC) to quantify potency .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) elucidate electronic properties and reactivity?
- Methodological Answer : Perform density functional theory (DFT) calculations at the B3LYP/6-31G(d) level to map frontier molecular orbitals (HOMO-LUMO gaps). Analyze charge distribution to predict electrophilic/nucleophilic sites. For example, the nitrile group’s electron-withdrawing effect increases pyrazole ring reactivity toward nucleophiles .
Q. What strategies resolve contradictions in spectral data interpretation (e.g., overlapping NMR signals)?
Q. How can multi-step synthesis challenges (e.g., side reactions) be mitigated?
- Methodological Answer : Use orthogonal protecting groups (e.g., THP for pyridine nitrogen) during pyrazole ring formation. Quench reactive intermediates (e.g., imidoyl chlorides) with NaHCO. Optimize catalyst loading (e.g., 5 mol% Pd(OAc)) for cross-coupling steps to minimize byproducts .
Q. What mechanistic insights explain unexpected regioselectivity in electrophilic substitutions?
- Methodological Answer : Probe substituent effects via Hammett plots. The pyridinyl group directs electrophiles to C4 of the pyrazole due to conjugation with the ring’s π-system. Confirm using deuterium-labeled substrates or computational transition-state modeling .
Contradiction Analysis and Troubleshooting
Q. How to address discrepancies between predicted and observed biological activity?
- Methodological Answer : Re-evaluate assay conditions (e.g., cell permeability via LogP measurements). Compare with structurally related compounds (e.g., 2-(5-fluoropyridin-3-yl)acetonitrile) to identify steric or electronic bottlenecks. Use isothermal titration calorimetry (ITC) to validate target binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
